1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-22(21,14-10-16-7-2-1-3-8-16)19-13-6-9-17(19)15-18-11-4-5-12-18/h1-3,7-8,10,14,17H,4-6,9,11-13,15H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSBOBRBKKGOT-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2CCCN2S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is a compound of growing interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions with Cytochrome P450 enzymes and other relevant pharmacological properties.
The molecular formula of this compound is C17H24N2O2S, with a molecular weight of 320.45 g/mol. The compound's structure includes a sulfonyl group attached to a pyrrolidine ring, which is significant for its biological interactions.
Cytochrome P450 Enzyme Inhibition
Recent studies have indicated that this compound may exhibit inhibitory effects on specific Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. These enzymes are crucial for the metabolism of many drugs, and their inhibition could lead to altered drug efficacy and safety profiles. Preliminary findings suggest that the compound may selectively inhibit these isoforms, potentially impacting the pharmacokinetics of co-administered medications.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound possesses various biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : The compound has exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Observations | Reference |
|---|---|---|
| CYP3A4 Inhibition | Potential selective inhibition | |
| Antitumor Activity | Induces apoptosis in cancer cell lines | Ongoing studies |
| Antimicrobial Properties | Effective against specific bacterial strains | Preliminary data |
Case Studies
- CYP Enzyme Interaction Study : A recent study investigated the inhibitory effect of the compound on CYP3A4 and CYP2D6. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting dose-dependent inhibition.
- Antitumor Efficacy Study : In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Efficacy Assessment : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
Functional Group Variations
- Sulfonyl vs. Dimethoxyphenyl : The target compound’s sulfonyl group increases polarity and acidity compared to the dimethoxyphenyl-substituted analog , which may enhance solubility in polar solvents or reactivity in nucleophilic substitutions.
- Pyrrolidinylmethyl vs. Spirocyclic Core: The spiro-indole-pyrrolidinone in introduces a rigid bicyclic structure, likely improving binding specificity in biological targets (e.g., kinase inhibitors), whereas the target compound’s pyrrolidinylmethyl group offers conformational flexibility.
Research Findings from Comparable Systems
- Spirocyclic Analogs : Compounds like demonstrate moderate yields (62%) and require chromatographic separation due to diastereomerism, highlighting the importance of stereochemical control in structurally complex pyrrolidine derivatives.
- Substituent Effects : The dimethoxyphenyl group in may confer antioxidant or receptor-binding activity, whereas the sulfonyl group in the target compound could enhance metabolic stability or electrostatic interactions in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
